molecular formula C8H9Cl2N3O2 B12553928 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole CAS No. 177937-86-9

2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole

Cat. No.: B12553928
CAS No.: 177937-86-9
M. Wt: 250.08 g/mol
InChI Key: IYEJQGLODJDTHN-UHFFFAOYSA-N
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Description

2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of chloro, chloromethyl, and nitro functional groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, nucleophiles for substitution, and electrophiles for addition reactions .

Scientific Research Applications

2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .

Comparison with Similar Compounds

Properties

CAS No.

177937-86-9

Molecular Formula

C8H9Cl2N3O2

Molecular Weight

250.08 g/mol

IUPAC Name

2-[3-chloro-2-(chloromethyl)prop-1-enyl]-1-methyl-5-nitroimidazole

InChI

InChI=1S/C8H9Cl2N3O2/c1-12-7(2-6(3-9)4-10)11-5-8(12)13(14)15/h2,5H,3-4H2,1H3

InChI Key

IYEJQGLODJDTHN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C=C(CCl)CCl)[N+](=O)[O-]

Origin of Product

United States

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